REACTION_CXSMILES
|
[OH:1][C:2]1([CH3:12])[C:7](=O)[CH2:6][CH:5]2[CH2:9][CH:3]1[C:4]2([CH3:11])[CH3:10].[N:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][NH2:20])[CH:14]=1.B(F)(F)F>C1C=CC=CC=1>[CH3:12][C:2]1([OH:1])[C:7](=[N:20][CH2:19][C:15]2[CH:14]=[N:13][CH:18]=[CH:17][CH:16]=2)[CH2:6][CH:5]2[CH2:9][CH:3]1[C:4]2([CH3:11])[CH3:10]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC1(C2C(C(CC1=O)C2)(C)C)C
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Name
|
|
Quantity
|
6.66 mL
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Type
|
reactant
|
Smiles
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N1=CC(=CC=C1)CN
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Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
B(F)(F)F
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred at room temperature for an additional 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed under N2 for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The benzene was removed by rotary evaporation
|
Type
|
STIRRING
|
Details
|
the resulting residue was stirred in saturated NaHCO3 solution (100 mL) for 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
This was then extracted with chloroform (3×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The resulting dark brown oil was purified by column chromatography
|
Type
|
DISSOLUTION
|
Details
|
The light yellow oil was then dissolved in hot ethyl acetate (50 mL)
|
Type
|
WAIT
|
Details
|
placed in a −4° C. freezer for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were filtered
|
Type
|
WASH
|
Details
|
washed with cold ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2C(C(CC1=NCC=1C=NC=CC1)C2)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.59 g | |
YIELD: PERCENTYIELD | 52.4% | |
YIELD: CALCULATEDPERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |